molecular formula C19H17N3O7 B2681518 (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 444173-35-7

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2681518
CAS No.: 444173-35-7
M. Wt: 399.359
InChI Key: RDRIOEUEHCUDGC-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H17N3O7 and its molecular weight is 399.359. The purity is usually 95%.
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Biological Activity

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C19H17N3O7 and a molecular weight of 399.359 g/mol, this compound has been studied for its interactions with various biological pathways, particularly in relation to cancer and inflammatory diseases.

Chemical Structure

The compound's structure features a cyano group, hydroxyl and nitro substituents on the phenyl rings, and a prop-2-enamide backbone. This structural configuration contributes to its biological activity, particularly as an inhibitor in certain signaling pathways.

1. Inhibition of JAK/STAT Pathway

One of the notable biological activities of this compound is its potent inhibition of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway is critical in mediating inflammatory responses and has been implicated in various cancers. The compound acts by blocking the phosphorylation of STAT proteins, thereby reducing their transcriptional activity and subsequent gene expression related to inflammation and tumor growth.

2. Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can effectively inhibit the proliferation of several cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases and the downregulation of anti-apoptotic proteins .

3. Antioxidant Activity

The compound also demonstrates antioxidant properties, which can protect cells from oxidative stress—a contributing factor in cancer progression and other diseases. Studies have shown that it can scavenge free radicals and enhance cellular antioxidant defenses .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
JAK/STAT InhibitionBlocks phosphorylation of STAT proteins
Anticancer EffectsInduces apoptosis in cancer cells
Antioxidant PropertiesScavenges free radicals, enhances antioxidant defenses

Case Studies

  • Breast Cancer Cell Line Study : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). The study attributed this effect to the activation of intrinsic apoptotic pathways .
  • Leukemia Model : Another study focused on human leukemia cell lines demonstrated that the compound inhibited cell growth by inducing G1 phase arrest and promoting apoptosis through caspase activation. The results indicated potential therapeutic applications for hematological malignancies .

Properties

IUPAC Name

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7/c1-27-16-7-11(8-17(28-2)18(16)29-3)6-12(10-20)19(24)21-14-5-4-13(22(25)26)9-15(14)23/h4-9,23H,1-3H3,(H,21,24)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRIOEUEHCUDGC-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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